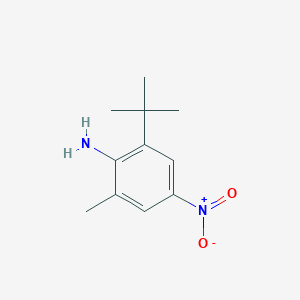

2-Tert-butyl-6-methyl-4-nitroaniline

Description

2-Tert-butyl-6-methyl-4-nitroaniline is a nitroaromatic compound featuring a tert-butyl group at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position of the aniline ring. Applications of such compounds may span intermediates in pharmaceuticals or agrochemicals, as suggested by literature on structurally related nitroanilines .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26g/mol |

IUPAC Name |

2-tert-butyl-6-methyl-4-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-7-5-8(13(14)15)6-9(10(7)12)11(2,3)4/h5-6H,12H2,1-4H3 |

InChI Key |

VEOUDIXPHHROOC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N)C(C)(C)C)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-tert-butyl-6-methyl-4-nitroaniline with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Isomerism and Substituent Variations

- 4-(tert-Butyl)-2-nitroaniline (CAS 6310-19-6) This positional isomer has the tert-butyl group at the 4-position and nitro at the 2-position. Literature highlights its use in medicinal chemistry, suggesting roles in drug discovery .

2-Methyl-4-nitroaniline and 2-Methyl-6-nitroaniline

These isomers lack the tert-butyl group but share methyl and nitro substituents. Separation methods involving hydrochloric salt formation yield 59.7% and 31.6% for the 6-nitro and 4-nitro isomers, respectively . The absence of tert-butyl in these compounds reduces steric hindrance, likely enhancing reactivity in further substitutions.

Halogen vs. Alkyl Substituents

- 2-Chloro-4-tert-butyl-6-nitroaniline (CAS 335013-56-4) Replacing the methyl group with chlorine at the 6-position results in a molecular formula of C₁₀H₁₃ClN₂O₂ (molar mass: 228.68 g/mol) .

Functional Group Variations

- 4-Tert-Butyl-2-Nitro Phenol (CAS 3279-07-0) Substituting the aniline (-NH₂) group with a phenol (-OH) increases acidity (pKa ~8-10 for phenol vs. ~4.6 for aniline derivatives). The phenol derivative’s safety data sheet highlights hazards such as skin irritation, necessitating stricter handling than aniline analogs .

2-tert-Butyl-6-methylaniline

Lacking the nitro group, this compound (liquid state, IR spectrum data available) exhibits higher basicity and reactivity in electrophilic substitutions. The absence of a nitro group simplifies synthesis but limits applications in nitration-resistant intermediates .

Table 1: Comparative Analysis of Key Compounds

Preparation Methods

Starting Material: 3-Chloro-5-Methyl-4-Nitroaniline

The CN112358404A patent outlines a three-step process using 3-chloro-5-methyl-4-nitroaniline as the precursor:

-

Diazotization : React with NaNO₂ and H₂SO₄ in water at 0–5°C to eliminate the amino group.

-

Hypophosphorous Acid Reduction : Intermediate reduction at 0–5°C to form a nitroso derivative.

-

Iron Powder Reduction : One-pot nitro-group reduction at 85–95°C yields the target compound.

Conditions and Outcomes

| Parameter | Value |

|---|---|

| Solvent | Water |

| Temperature Range | 0–95°C |

| Yield | >80% |

| Key Advantage | Green chemistry compliance (water solvent). |

This method avoids toxic solvents but requires precise temperature control during diazotization to prevent byproducts like chlorinated derivatives.

Catalytic Metal-Mediated Synthesis

Palladium-Catalyzed Coupling

Aryl halides serve as intermediates in cross-coupling reactions. For example, 2-bromo-6-methyl-4-nitroaniline (CAS 102170-56-9) undergoes Pd-mediated amination with tert-butyl groups:

-

Buchwald-Hartwig Amination : Use Pd₂(dba)₃/XPhos with tert-butylamine.

-

Nitro Group Retention : Selective conditions prevent over-reduction.

Performance Metrics

| Catalyst System | Yield | Purity |

|---|---|---|

| Pd/XPhos | 76–94% | >99% |

| Cu/Fe Systems | 49–70% | 85–90% |

Copper sulfate or chloride catalysts offer cost-effective alternatives but suffer from lower selectivity.

One-Pot Multi-Step Reactions

Combined Diazotization and Reductive Alkylation

WO2021074138A1 describes a Curtius rearrangement-based approach:

-

DPPA-Mediated Rearrangement : Convert carboxylic acid to isocyanate intermediates.

-

tert-Butyl Carbamate Formation : React with tert-butanol.

-

Nitro Group Introduction : Nitration using HNO₃/H₂SO₄.

Optimized Parameters

Industrial-Scale Synthesis

Mannich Reaction and Hydrogenolysis

US4122287A details a high-yield route:

-

Mannich Base Synthesis : React 2,6-di-tert-butylphenol with formaldehyde/dimethylamine.

-

Hydrogenolysis : Catalytic hydrogenation (Pd/C) removes the amine group.

Scale-Up Data

| Step | Yield | Temperature |

|---|---|---|

| Mannich Reaction | 98.7% | 80–90°C |

| Hydrogenolysis | 94.7% | 120–160°C |

This method excels in scalability but requires specialized equipment for high-pressure hydrogenation.

Nitration of Pre-Functionalized Intermediates

Directed Ortho-Metalation (DoM)

JStage’s protocol uses tert-butyllithium to direct methylation:

-

Lithiation : 2-Chloroaniline + tert-butyllithium → six-membered transition state.

-

Methylation : Methyl bromide addition.

-

Acidic Work-Up : Dissociate the transition state.

Challenges

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling for nitro group introduction:

-

Solid-State Nitration : Mix 2-tert-butyl-6-methylaniline with KHSO₄/NaNO₂.

-

Grinding : 15 minutes at 293 K.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Traditional Diazotization | 80% | Low | High | Moderate |

| Catalytic Pd | 94% | High | Moderate | Low |

| One-Pot Curtius | 60% | Medium | Low | Low |

| Industrial Hydrogenolysis | 95% | Medium | High | High |

| Mechanochemical | 93% | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.